molecular formula C12H18ClNO5 B1445710 Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride CAS No. 1384428-63-0

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride

Cat. No. B1445710
M. Wt: 291.73 g/mol
InChI Key: POWHEQLZMGBZKE-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO5 . It has a molecular weight of 291.73 .


Molecular Structure Analysis

The InChI code for Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is 1S/C12H17NO5.ClH/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4;/h6H,5,13H2,1-4H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is a powder . The compound should be stored at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not provided in the available sources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride has been used in the synthesis of compounds with significant biological activity. For instance, a study by Romagnoli et al. (2008) synthesized compounds using a similar structure for antimitotic agents and tubulin inhibitors, indicating potential in cancer therapy (Romagnoli et al., 2008).

Anthelmintic Activity

  • Glinka et al. (1980) explored the anthelmintic activity of esters of 3,4,5-trimethoxybenzoic acid, which is structurally related to Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride. This study highlights its potential use in treating parasitic infections (Glinka et al., 1980).

Synthesis and Antioxidant Activity

  • A study by Gevorgyan et al. (2019) involved the synthesis of β-aminoketones and secondary aminopropanols from compounds structurally similar to Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride, exploring their antioxidant activities (Gevorgyan et al., 2019).

Anesthetic Potency

  • The compound has been compared with other anesthetics for its efficacy. Ferreira et al. (1979) compared the anesthetic potency of benzocaine hydrochloride, a related compound, with MS-222 in freshwater fish species (Ferreira et al., 1979).

Organometallic Chemistry

  • In organometallic chemistry, Vicente et al. (1992) investigated the mercuriation of 3,4,5-trimethoxybenzoic acid and synthesized derivatives, showing the compound's relevance in complex chemical reactions (Vicente et al., 1992).

Catalysis and Chemical Synthesis

  • Facchetti et al. (2016) used related compounds in the preparation of ruthenium catalysts for ketone reduction, demonstrating its application in catalysis and chemical synthesis (Facchetti et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-amino-2,3,4-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.ClH/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4;/h6H,5,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWHEQLZMGBZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride

CAS RN

1384428-63-0
Record name Benzoic acid, 6-amino-2,3,4-trimethoxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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